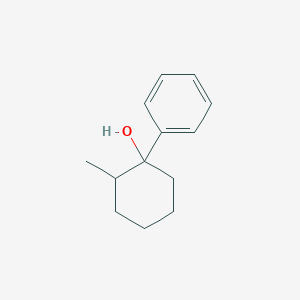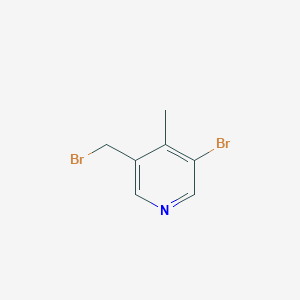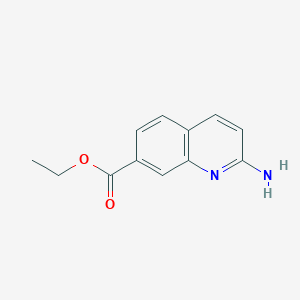
Ethyl 2-aminoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminoquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminoquinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as zinc triflate under microwave irradiation . Another method includes the use of copper salt-D-glucose to generate copper(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of this compound often involves greener and more sustainable chemical processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.
Applications De Recherche Scientifique
Ethyl 2-aminoquinoline-7-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparaison Avec Des Composés Similaires
Ethyl 2-aminoquinoline-7-carboxylate can be compared with other similar compounds, such as:
2-Aminoquinoline: Similar to this compound but lacks the carboxylate group, making it less versatile in certain applications.
Ethyl 2-aminoquinoline-3-carboxylate: Another derivative with a carboxylate group at a different position, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl 2-aminoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14) |
Clé InChI |
IRLFYDGLYJRVCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
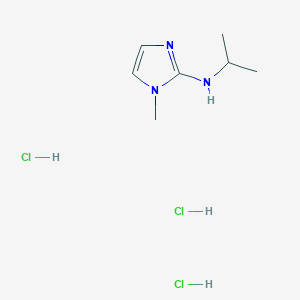
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
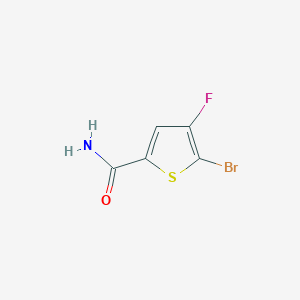
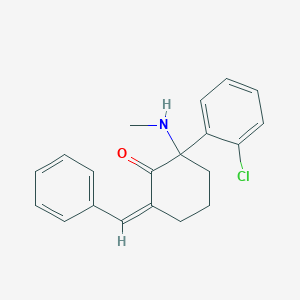


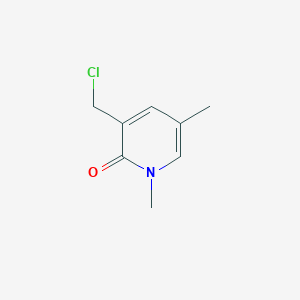

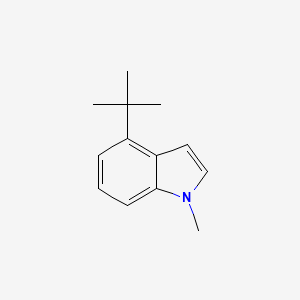
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
